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Compound of Interest

Compound Name: Nolatrexed

Cat. No.: B128640 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nolatrexed (Thymitaq®, AG337), a

non-classical antifolate designed as a specific inhibitor of thymidylate synthase. This document

delves into its core mechanism of action, presents key quantitative data from preclinical and

clinical studies, details relevant experimental protocols, and visualizes associated biochemical

pathways and experimental workflows.

Introduction to Nolatrexed
Nolatrexed is a lipophilic, quinazoline-based folate analog that acts as a potent and specific

non-competitive inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo

synthesis of deoxythymidine monophosphate (dTMP).[1][2] Unlike classical antifolates such as

methotrexate, Nolatrexed does not possess a terminal glutamate moiety. This structural

distinction allows it to bypass common mechanisms of antifolate resistance, such as impaired

transport via the reduced folate carrier and lack of intracellular polyglutamylation.[3] Its mode of

entry into cells is believed to be passive diffusion, owing to its lipophilic nature.[4]

Mechanism of Action
Nolatrexed exerts its cytotoxic effects by directly inhibiting thymidylate synthase. TS catalyzes

the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP, with 5,10-

methylenetetrahydrofolate serving as the methyl donor.[5] This reaction is the sole intracellular

de novo source of dTMP, an essential precursor for DNA synthesis.
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By binding to the folate cofactor site of TS, Nolatrexed blocks the catalytic cycle, leading to a

depletion of the intracellular dTMP pool. The subsequent imbalance of deoxynucleotides and

increased levels of dUMP result in DNA damage, S-phase cell cycle arrest, and ultimately,

caspase-dependent apoptosis in rapidly proliferating cancer cells.

Quantitative Data
Physicochemical and Pharmacokinetic Properties

Property Value Reference(s)

IUPAC Name
2-amino-6-methyl-5-(pyridin-4-

ylsulfanyl)-3H-quinazolin-4-one

Synonyms AG337, Thymitaq

Molecular Formula C₁₄H₁₂N₄OS

Molecular Weight 284.34 g/mol

Ki (human TS) 11 nM

Inhibition Type Non-competitive

Oral Bioavailability
Approximately 89% (range 33-

116%)

In Vitro Efficacy: IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) of Nolatrexed has been determined in various

cancer cell lines, demonstrating its broad anti-proliferative activity.
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Cell Line Cancer Type IC₅₀ (µM) Reference(s)

L1210 Murine Leukemia 0.39

A253

Head and Neck

Squamous Cell

Carcinoma

~ 1.0

FaDu

Head and Neck

Squamous Cell

Carcinoma

~ 1.0

CCRF-CEM Human Leukemia
0.4 - 6.6 (depending

on exposure time)

Clinical Trial Results in Hepatocellular Carcinoma (HCC)
Nolatrexed has been evaluated in several clinical trials for the treatment of advanced

hepatocellular carcinoma.
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Trial
Identifier/Phase

Treatment Regimen Key Findings Reference(s)

Phase II
Nolatrexed (795

mg/m²/day for 5 days)

N=41 (26 evaluable).

Partial Response

(PR): 8%. Stable

Disease (SD): 54%.

Median Overall

Survival (OS): 7

months.

Phase II
Nolatrexed (725

mg/m²/day for 5 days)

N=48 (39 evaluable).

PR: 2.6%. SD: 46%.

Median OS: 32

weeks.

Phase II (Randomized

vs. Doxorubicin)

Nolatrexed (725

mg/m²/day for 5 days)

N=54. No objective

responses in either

arm. Median OS: 139

days (Nolatrexed) vs.

104 days

(Doxorubicin).

Phase III

(Randomized vs.

Doxorubicin)

Nolatrexed vs.

Doxorubicin

N=445. Objective

Response Rate: 1.4%

(Nolatrexed) vs. 4.0%

(Doxorubicin). Median

OS: 22.3 weeks

(Nolatrexed) vs. 32.3

weeks (Doxorubicin).

Experimental Protocols
Thymidylate Synthase Inhibition Assay (Tritium Release
Assay)
This assay measures the activity of thymidylate synthase by quantifying the release of tritium

from [5-³H]dUMP during its conversion to dTMP.
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Materials:

Recombinant human thymidylate synthase

[5-³H]dUMP (radiolabeled substrate)

dUMP (unlabeled substrate)

5,10-methylenetetrahydrofolate (cofactor)

Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂, EDTA, and dithiothreitol)

Nolatrexed stock solution (in DMSO)

Activated charcoal suspension

Scintillation cocktail and vials

Scintillation counter

Procedure:

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay

buffer, dUMP, 5,10-methylenetetrahydrofolate, and varying concentrations of Nolatrexed (or

vehicle control).

Enzyme Addition: Initiate the reaction by adding a known amount of recombinant human

thymidylate synthase to the reaction mixture.

Incubation: Incubate the reaction tubes at 37°C for a predetermined time (e.g., 10-30

minutes).

Reaction Termination: Stop the reaction by adding an equal volume of activated charcoal

suspension. The charcoal will bind to the unreacted [5-³H]dUMP.

Separation: Centrifuge the tubes to pellet the charcoal.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b128640?utm_src=pdf-body
https://www.benchchem.com/product/b128640?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b128640?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantification: Transfer a portion of the supernatant (containing the released ³H₂O) to a

scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation

counter.

Data Analysis: Calculate the percentage of enzyme inhibition for each Nolatrexed
concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the

percentage of inhibition against the logarithm of the inhibitor concentration and fitting the

data to a dose-response curve.

Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell viability by measuring the metabolic activity of mitochondria.

Materials:

Cancer cell line of interest

Complete cell culture medium

96-well flat-bottom plates

Nolatrexed stock solution (in DMSO)

MTT solution (5 mg/mL in sterile PBS)

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Microplate reader

Procedure:

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow

them to adhere overnight.

Compound Treatment: Treat the cells with serial dilutions of Nolatrexed (and a vehicle

control) and incubate for a specified period (e.g., 72 hours).
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MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4

hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow

MTT to purple formazan crystals.

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm

using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each Nolatrexed concentration

relative to the vehicle control. Determine the IC₅₀ value from the resulting dose-response

curve.
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Potential Mechanisms of Resistance to Nolatrexed

Conclusion
Nolatrexed represents a rationally designed, non-classical thymidylate synthase inhibitor with

a distinct mechanism of action and cellular uptake compared to classical antifolates. While

preclinical studies demonstrated potent in vitro and in vivo activity, clinical trials in advanced

hepatocellular carcinoma have shown modest efficacy as a single agent. Understanding its

unique properties, including its circumvention of common antifolate resistance mechanisms,

remains crucial for exploring its potential in combination therapies or in other cancer types. The

detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource
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for researchers investigating Nolatrexed and the broader field of antifolate-based cancer

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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